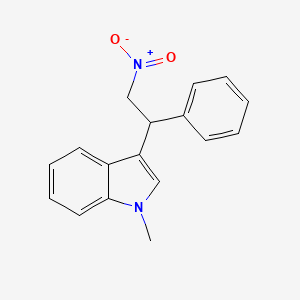
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound commonly known as EFMC. It is a pyrazole derivative that has been studied for its potential use in scientific research applications. EFMC has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
作用机制
The exact mechanism of action of EFMC is not fully understood, but it is believed to work by binding to specific receptors on the surface of cancer cells. This binding activates signaling pathways that lead to the death of cancer cells. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain cancer cells and induce apoptosis, or programmed cell death. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, EFMC has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. EFMC has also been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. However, there are some limitations to using EFMC in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, EFMC is not very potent, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on EFMC. One area of interest is the development of new drugs for the treatment of cancer and neurological disorders. EFMC has been found to selectively bind to certain cancer cells and inhibit the activity of certain enzymes, making it a promising candidate for drug development. Another area of interest is the use of EFMC as a molecular probe for imaging and targeting cancer cells. Further research is needed to fully understand the mechanism of action of EFMC and its potential uses in scientific research.
Conclusion:
EFMC is a promising compound for scientific research applications. It has been found to selectively bind to certain cancer cells and induce apoptosis, inhibit the activity of certain enzymes, and have anti-inflammatory properties. EFMC has several advantages for lab experiments, including ease of synthesis and stability under a variety of conditions. While there are some limitations to using EFMC in lab experiments, there are several potential future directions for research on this compound, including drug development and the use of EFMC as a molecular probe for imaging and targeting cancer cells.
合成方法
EFMC can be synthesized using a variety of methods, but the most common is the reaction of 5-ethoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with methylamine. This reaction produces EFMC as a white solid.
科学研究应用
EFMC has been studied for its potential use as a molecular probe for imaging and targeting cancer cells. It has been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. EFMC has also been studied for its potential use in developing new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-15-7-5(4-12)6(8(9,10)11)13-14(7)2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJZTOHEVZDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

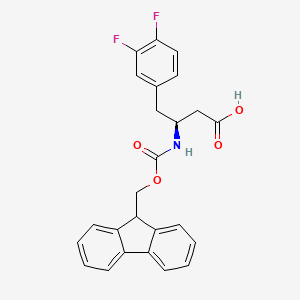
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
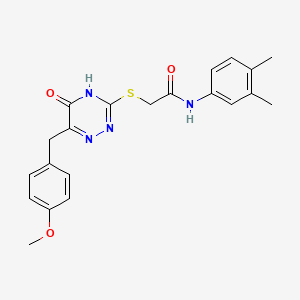
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)


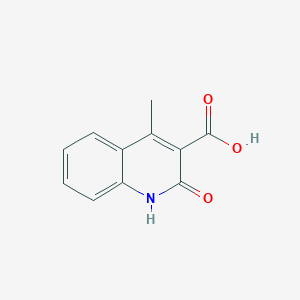
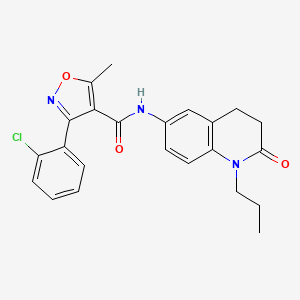

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2388066.png)



